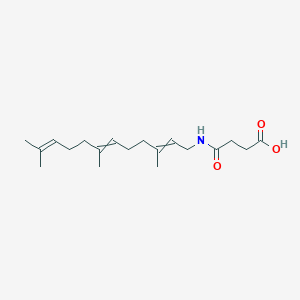
4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid is a complex organic compound with a unique structure that includes a butanoic acid backbone and a trimethyldodecatrienylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid typically involves multiple steps, starting with the preparation of the trimethyldodecatrienylamine precursor. This precursor can be synthesized through a series of reactions including alkylation, dehydrogenation, and amination. The final step involves the condensation of the trimethyldodecatrienylamine with a butanoic acid derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Farnesol: A natural isoprenoid with similar structural features.
Geranylgeraniol: Another isoprenoid with a similar backbone.
Squalene: A triterpene with a similar polyunsaturated structure.
Uniqueness
4-Oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike farnesol and geranylgeraniol, which are primarily studied for their biological activities, this compound also has significant potential in industrial applications.
Properties
Molecular Formula |
C19H31NO3 |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
4-oxo-4-(3,7,11-trimethyldodeca-2,6,10-trienylamino)butanoic acid |
InChI |
InChI=1S/C19H31NO3/c1-15(2)7-5-8-16(3)9-6-10-17(4)13-14-20-18(21)11-12-19(22)23/h7,9,13H,5-6,8,10-12,14H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
OAYWXVWYPIATQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCNC(=O)CCC(=O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















